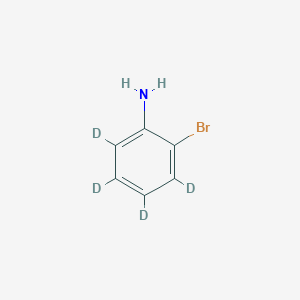

2-Bromoaniline-d4

Description

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to that with a heavy isotope (kD), i.e., KIE = kH/kD. The magnitude of the KIE can provide crucial information about the bonding changes occurring in the rate-determining step of a reaction.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For reactions where a carbon-deuterium (C-D) bond on the aromatic ring of 2-bromoaniline-d4 (B1142746) is cleaved, a significant primary KIE is expected. The C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to be broken. This typically results in a slower reaction rate for the deuterated compound, leading to a KIE value greater than 1.

While specific experimental data for primary KIEs in reactions directly involving C-D bond cleavage of 2-bromoaniline-d4 is not extensively reported in the literature, the theoretical framework is well-established. For instance, in a hypothetical electrophilic aromatic substitution reaction where the removal of a deuteron (B1233211) from the aromatic ring is the rate-determining step, a significant primary KIE would be anticipated.

Table 1: Theoretical Primary Kinetic Isotope Effects for C-D Bond Cleavage

| Reaction Type | Theoretical kH/kD | Implication |

| C-D bond fully broken in transition state | ~7 | Indicates a linear transition state with significant bond breaking. |

| C-D bond partially broken in transition state | 2-6 | Suggests a non-linear or early/late transition state. |

This table presents theoretical values based on established principles of kinetic isotope effects. Specific experimental values for 2-bromoaniline-d4 are not available in the reviewed literature.

Secondary kinetic isotope effects (SKIEs) occur when the isotopically labeled bond is not broken or formed in the rate-determining step. These effects are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric and electronic environment of the transition state.

For 2-bromoaniline-d4, a change in the hybridization of the carbon atoms bearing deuterium (B1214612) during a reaction can lead to a measurable SKIE. For example, in a nucleophilic aromatic substitution reaction, the hybridization of the ring carbons changes as the reaction proceeds through a Meisenheimer complex.

Normal SKIE (kH/kD > 1): This is often observed when the hybridization changes from sp2 to sp3 in the transition state. The out-of-plane bending vibrations of the C-D bond become less restricted, leading to a slight rate increase for the deuterated compound is not the typical observation. Rather, a change from sp2 in the reactant to a more sp3-like character in the transition state often leads to an inverse isotope effect. Conversely, a change from sp3 to sp2 character generally results in a normal secondary isotope effect.

Inverse SKIE (kH/kD < 1): This can occur when the C-D bond becomes more sterically hindered in the transition state, increasing the energy of the out-of-plane bending vibrations.

Again, specific, documented SKIE studies on 2-bromoaniline-d4 are scarce, but the principles can be applied to hypothesize outcomes for various reaction types.

In some reactions, particularly those involving the transfer of a light particle like a proton or deuteron, quantum mechanical tunneling can occur. This is a phenomenon where the particle passes through the activation barrier rather than going over it. Tunneling is more significant for hydrogen than for deuterium due to the latter's greater mass.

The observation of an unusually large primary KIE (significantly greater than the semi-classical limit of ~7 at room temperature) can be an indication of tunneling. While there are no specific reports of tunneling effects in deuterium transfer reactions directly involving 2-bromoaniline-d4, this remains an area of potential investigation in suitable reaction systems.

The presence or absence of a KIE is a powerful diagnostic tool for identifying the rate-determining step (RDS) of a multi-step reaction.

If a significant primary KIE is observed: The cleavage of the C-D bond is likely part of the RDS.

If no significant KIE is observed (kH/kD ≈ 1): The cleavage of the C-D bond occurs in a fast step either before or after the RDS.

For example, in a palladium-catalyzed cross-coupling reaction involving 2-bromoaniline-d4, the absence of a KIE upon deuteration of the aromatic ring would suggest that the C-H (or C-D) bond activation is not the rate-limiting step of the catalytic cycle.

Reaction Pathway Delineation through Deuterium Labeling

Beyond KIE studies, the use of 2-bromoaniline-d4 as a labeled tracer is fundamental in elucidating complex reaction pathways. By tracking the position of the deuterium atoms in the products and intermediates, chemists can gain a clear picture of the molecular transformations.

Deuterium labeling can help to distinguish between different possible reaction mechanisms. For instance, in rearrangement reactions, the final position of the deuterium atoms can provide definitive evidence for or against a proposed intermediate.

A study on the unexpected rearrangement of 2-bromoaniline (B46623) to N,N-dibenzyl-4-bromoaniline under certain alkylation conditions did not employ the deuterated analog. However, had 2-bromoaniline-d4 been used, the scrambling or specific migration of deuterium atoms on the aromatic ring could have provided direct evidence for the nature of the intermediates involved, such as arenium ions or other species.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrN |

|---|---|

Molecular Weight |

176.05 g/mol |

IUPAC Name |

2-bromo-3,4,5,6-tetradeuterioaniline |

InChI |

InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D |

InChI Key |

AOPBDRUWRLBSDB-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)Br)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromoaniline D4

Strategies for Regioselective Deuteration of Aniline (B41778) Derivatives

Achieving regioselectivity—the control of where the deuterium (B1214612) atoms are placed on the aromatic ring—is a primary challenge in the synthesis of specifically labeled compounds like 2-Bromoaniline-d4 (B1142746).

Direct deuteration involves the exchange of hydrogen atoms for deuterium on an existing aniline or bromoaniline molecule. This approach is often favored for its potential atom economy. snnu.edu.cn Several methods have been developed, each with unique advantages and challenges.

One cost-effective and operationally simple method involves treating anilines with concentrated hydrochloric acid in deuterium oxide (D₂O). capes.gov.brnih.gov This acid-catalyzed electrophilic aromatic substitution directs deuteration to the ortho and para positions relative to the amino group. capes.gov.bracs.org However, controlling the precise degree of deuteration can be challenging, and forcing conditions may be required.

Transition metal catalysis offers a powerful alternative for activating C-H bonds for hydrogen-deuterium exchange. snnu.edu.cn

Iron-Phosphorus Pair-Site Catalysis : A recently developed method uses an atomically dispersed iron-phosphorus catalyst on a carbon support (Fe-P-C SAC) to activate D₂O. acs.org This system effectively catalyzes the regioselective deuteration of anilines at the ortho position with high efficiency and broad functional group tolerance. acs.org

Silver Catalysis : Silver triflate (AgOTf) has been shown to catalyze the regioselective deuteration of various electron-rich arenes, including N-methyl aniline derivatives, at the ortho and para positions using D₂O as the deuterium source under neutral, mild conditions. rsc.org This method tolerates bromide substituents well. rsc.org

Palladium Catalysis : Palladium-catalyzed reactions are also widely used for C-H activation and deuteration. thieme-connect.com An electrochemical approach using a palladium catalyst and heavy water offers an efficient method for deuterating diverse organic halides. xmu.edu.cn

The primary challenges in direct deuteration include preventing unwanted side reactions and achieving high levels of deuterium incorporation specifically at the desired positions, as multiple sites on the aniline ring are activated. snnu.edu.cnrsc.org

| Catalyst System | Deuterium Source | Key Features | Selectivity | Reference |

| Conc. HCl | D₂O | Simple, cost-effective | ortho and/or para positions | capes.gov.br, nih.gov |

| Fe–P–C SAC | D₂O | High catalytic efficiency, works on various anilines | ortho position | acs.org |

| AgOTf | D₂O | Mild, neutral conditions, good functional group tolerance | ortho and para positions | rsc.org |

| Pd/C-Al | D₂O | Environmentally benign, in-situ D₂ generation | Benzylic-CH₂ position in 4-ethylaniline | mdpi.com |

| Pd-electrocatalysis | D₂O | Efficient for organic halides | Dependent on substrate | xmu.edu.cn |

An alternative to direct deuteration of the final molecule is to build the target compound from an already deuterated precursor. For 2-Bromoaniline-d4, a logical starting material is bromobenzene-d5 (B116778). isotope.com Bromobenzene-d5 is a commercially available, perdeuterated compound used to introduce deuterated phenyl groups into molecules for various applications, including the manufacturing of active pharmaceutical ingredients (APIs) and electronic components. manufacturingchemist.comisotope.comriyngroup.com

A plausible synthetic route starting from bromobenzene-d5 would involve a two-step process:

Nitration : The bromobenzene-d5 is first nitrated to introduce a nitro group onto the deuterated aromatic ring. This reaction typically yields a mixture of ortho and para isomers, from which the desired ortho-nitro-bromobenzene-d4 can be separated.

Reduction : The separated nitro-substituted precursor is then reduced to the corresponding amine. A classic method for this reduction uses iron powder and hydrochloric acid, which is effective for converting a nitro group to an aniline. guidechem.com

This precursor-based strategy provides excellent control over the location of the deuterium atoms, as they are incorporated in the initial raw material, thus avoiding the regioselectivity challenges of direct H/D exchange on the final aniline ring.

Direct Deuteration Approaches and Challenges

Green Chemistry Principles in 2-Bromoaniline-d4 Synthesis

Applying green chemistry principles to the synthesis of deuterated compounds is crucial for minimizing environmental impact, especially given the specialized nature of these reactions. scielo.org.mxroyalsocietypublishing.org

Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. royalsocietypublishing.org In deuteration synthesis, this is particularly important because deuterium sources (like D₂ gas or D₂O) are significantly more expensive than their protic counterparts.

Direct C-H functionalization is an approach that can offer high atom economy because it avoids the need for pre-functionalized starting materials, thereby reducing the number of reaction steps. snnu.edu.cn

Single Electron Transfer (SET) reductive deuteration of acyl chlorides using a cost-effective sodium dispersion and deuterated ethanol (B145695) (EtOD-d₁) has been reported as a method that achieves a high deuterium atom economy of up to 49%. organic-chemistry.orgfigshare.comacs.org

Methods that use D₂O directly as the deuterium donor are often considered advantageous from both a cost and green chemistry perspective, as D₂O is one of the most economical and least hazardous deuterium sources. researchgate.netrsc.org

Waste prevention is a core tenet of green chemistry. skpharmteco.com The environmental impact of a chemical process can be quantified by metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product. royalsocietypublishing.orgskpharmteco.com

Strategies to reduce waste in deuteration reactions include:

Using Safer Solvents : Many modern deuteration methods are designed to use D₂O as both the deuterium source and the solvent, eliminating the need for hazardous and expensive deuterated organic solvents. rsc.orgresearchgate.netrsc.org

Catalyst-Free Reactions : Photoinduced, catalyst-free methods, such as the deborylation–deuteration of arylboronic acids with D₂O, provide a green pathway to labeled compounds under mild conditions, avoiding metal catalyst waste. rsc.org

In-situ Deuterium Generation : Systems like the Pd/C-Al-D₂O catalytic system generate deuterium gas in situ from D₂O and aluminum. mdpi.com This avoids the hazards of handling D₂ gas and conforms to sustainable synthesis standards. mdpi.comresearchgate.net

Process Optimization : Minimizing the quantity of reagents, solvents, and purification materials through careful process optimization directly reduces waste generation. nih.gov

Atom Economy Maximization for Deuterated Product Formation

Optimization of Deuteration Yields and Purity for Research Applications

For applications in research and pharmaceuticals, achieving high yield and isotopic purity is paramount. The optimization of reaction conditions is a critical step to ensure the final product meets the required specifications. nih.govacs.org

The process involves systematically varying key reaction parameters, which can be either continuous (e.g., temperature, time) or categorical (e.g., solvent, catalyst). nih.gov

Catalyst and Solvent Selection : As seen in the deuteration of unsaturated compounds, changing the catalyst (e.g., from 10% Pd/C to 5% Pd/BaSO₄) and solvent (e.g., from methanol (B129727) to ethyl acetate) can dramatically increase deuterium incorporation from 70% to 95% while improving selectivity. thalesnano.com

Temperature and Time : The duration of the reaction and the temperature can significantly affect both the yield and the degree of deuteration. For example, in the silver-catalyzed deuteration of arenes, reactions were optimized by running them at 90 °C for 18 hours. rsc.org

Analytical Verification : Optimization relies on accurate analytical techniques to quantify yield and deuterium incorporation. High-resolution mass spectrometry is used to determine the distribution of deuterated isotopologues, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) is used to confirm the location and percentage of deuterium at specific sites. acs.org

Design of Experiments (DoE) is a powerful statistical tool used extensively in the pharmaceutical industry to efficiently screen and optimize reaction parameters, leading to improved yields and purity while minimizing experimental effort. nih.govacs.org

| Parameter | Example of Optimization | Outcome | Reference |

| Catalyst | Changing from 10% Pd/C to 5% Pd/BaSO₄ | Increased deuterium content from 70% to 95% and improved selectivity. | thalesnano.com |

| Solvent | Changing from methanol to ethyl acetate | Increased deuterium incorporation. | thalesnano.com |

| Temperature | Heating an anilinium hydrochloride in acidic D₂O | Achieved nearly complete deuteration. | acs.org |

| Reaction Time | Optimizing for silver-catalyzed deuteration | Determined optimal time of 18 hours for high yield. | rsc.org |

| Reagent Equivalents | Using 1 equivalent of conc. HCl in D₂O | Efficiently deuterated a variety of anilines. | nih.gov |

Scalable Synthetic Routes for Deuterated Bromoanilines

The increasing demand for deuterated compounds, particularly in pharmaceutical development for studying metabolic pathways and enhancing drug stability, has driven the development of efficient and scalable synthetic methods. nih.govnih.gov For deuterated bromoanilines like 2-Bromoaniline-d4, several strategies have emerged that offer potential for large-scale production, focusing on high yields, isotopic purity, and operational simplicity. These methods primarily include catalytic hydrogen isotope exchange (HIE), reductive deamination of precursor amines, and dehalogenation of polyhalogenated precursors.

Catalytic Hydrogen Isotope Exchange (HIE)

Heterogeneous catalysis represents a highly practical approach for scalable deuterium labeling due to the ease of catalyst separation and reuse. nih.govresearchgate.net Manganese and iron-based catalysts have shown significant promise for the deuteration of anilines.

A manganese biopolymer-supported catalyst has been developed for HIE in anilines and other electron-rich arenes using deuterium oxide (D₂O) as the isotope source. nih.gov This method is advantageous as D₂O is readily available and easy to handle. The catalyst system demonstrates good functional group tolerance, including halogens, which is critical for the synthesis of deuterated bromoanilines. nih.gov For instance, various substituted anilines have been successfully labeled with high deuterium incorporation at the ortho- and para-positions. nih.gov

Similarly, a multifunctional phosphorus-doped carbon-supported iron catalyst (Fe/P-C) has been utilized for scalable and selective deuteration of arenes. researchgate.net This system can be applied to the preparation of deuterated anilines, which are key precursors for deuterated drugs and agrochemicals. The potential for scalability was demonstrated by reusing the iron catalyst on a 2.0 mol scale for the deuteration of 4-phenylmorpholine, yielding over 1 kg of product with greater than 95% deuterium labeling. researchgate.net

Table 1: Manganese-Catalyzed Deuterium Labeling of Anilines nih.gov

| Substrate | Product | Deuterium Incorporation (%) |

|---|---|---|

| 4-Chloroaniline | 4-Chloro-2,6-dideuterioaniline | 98 |

| 4-Bromoaniline (B143363) | 4-Bromo-2,6-dideuterioaniline | 96 |

| 4-Iodoaniline | 4-Iodo-2,6-dideuterioaniline | 93 |

| 4-(Methylthio)aniline | 4-(Methylthio)-2,6-dideuterioaniline | 82 |

Reaction Conditions: 10 mol % Mn catalyst, 10 bar H₂, D₂O, 120 °C, 24 h.

Reductive Deamination

A fast and efficient one-step method for the reductive deamination of aromatic amines can be used to introduce deuterium with high selectivity. acs.org This approach involves the diazotization of an amino group in a biphasic mixture of water and a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), which serves as the deuterium source. acs.org The reaction proceeds under mild conditions at room temperature, does not require a metal catalyst, and results in high isotopic purity (>99%). acs.org The position of the deuterium label is precisely determined by the original position of the amino group, making this a highly selective method. acs.org This protocol is applicable to a wide variety of substrates and can be performed in solution or on a solid support. acs.org

Table 2: Reductive Deamination of Anilines using CDCl₃ acs.org

| Substrate | Yield (Protonated) (%) | Yield (Deuterated) (%) | Isotopic Purity (%) |

|---|---|---|---|

| Aniline | 98 | 98 | >99 |

| 4-Bromoaniline | 98 | 98 | >99 |

| 4-Nitroaniline | 97 | 96 | >99 |

| 4-Methoxyaniline | 94 | 93 | >99 |

Yields determined by LC/MS analysis of the crude reaction mixture.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Direct H-D exchange can be achieved using strong deuterated acids. nih.govnih.gov Deuterated trifluoroacetic acid (CF₃COOD) has been employed as both the solvent and the deuterium source for the H-D exchange of various aromatic amines and amides. nih.govnih.govresearchgate.net This method is metal-free and can be effective for a range of substrates, with the best results observed for less basic anilines. nih.govnih.gov The reaction typically involves heating the substrate in CF₃COOD. nih.gov While efficient, the scalability of this method may be limited by the cost and handling of large quantities of deuterated acid. nih.gov

Dehalogenative Deuteration

Another scalable approach is the deuterodehalogenation of aryl halides. A heterogeneous copper catalyst has been shown to facilitate this reaction via a water-gas shift mechanism at relatively low temperatures. rsc.org Using D₂O and carbon monoxide (CO), this method allows for the selective replacement of a halogen atom with deuterium. The process shows good functional group tolerance and has been successfully applied to multi-gram scale synthesis. For example, 4-bromoaniline was converted to its deuterated analog on a scale greater than 30 grams with a yield of over 90%. rsc.org This strategy could be adapted for 2-Bromoaniline-d4 by starting with a suitable di-halogenated precursor.

Mechanistic Investigations Utilizing 2 Bromoaniline D4

Catalytic Reaction Mechanisms Involving 2-Bromoaniline-d4 (B1142746)

Isotopically labeled substrates are indispensable for probing the mechanisms of metal-catalyzed reactions. The presence of deuterium (B1214612) can influence reaction rates (a phenomenon known as the kinetic isotope effect, or KIE) and allows for the precise tracking of bond-breaking and bond-forming events within a catalytic cycle.

Palladium catalysis is a versatile tool for organic synthesis, and deuterated compounds like 2-bromoaniline-d4 are frequently used to elucidate the mechanisms of these complex transformations. researchgate.net One key area of investigation is the C-H activation/functionalization reaction. chemrxiv.org In these reactions, a palladium catalyst breaks a typically unreactive C-H bond (or C-D bond) and replaces the hydrogen with a new functional group.

A deuterium labeling study on a related system involving the acetoxylation of arylacetamides revealed that C-H activation was indeed a crucial step. chemrxiv.org When the reaction was performed in a deuterated solvent like deuteroacetic acid, deuterium was incorporated into the aromatic ring at the ortho positions, indicating that the C-H bond cleavage is reversible. chemrxiv.org If 2-bromoaniline-d4 were used as a substrate in a similar Pd-catalyzed C-H functionalization, a significant kinetic isotope effect (kH/kD > 1) would be expected if the C-D bond cleavage is the rate-determining step of the reaction.

Furthermore, palladium catalysis has been developed for the specific deuteration of aryl halides using deuterium oxide (D₂O) as the deuterium source. nih.gov These methods offer a direct route to labeled compounds. A proposed mechanism involves the umpolung (reversal of polarity) of D₂O, followed by a cross-coupling with the aryl halide. nih.gov Using 2-bromoaniline (B46623) as a substrate in such a reaction with D₂O would yield deuterated aniline (B41778), while using 2-bromoaniline-d4 with H₂O under the same conditions could be used to study the reversibility of the process.

Table 2: Selected Palladium-Catalyzed Reactions Amenable to Deuterium Labeling Studies

| Reaction Type | Substrate Example | Catalyst System | Key Mechanistic Insight from Labeling |

| C-H Acetoxylation | N-Arylacetamide | Pd(OAc)₂ | Reversible C-H activation |

| Deuteration | Aryl Bromide | Pd catalyst / D₂O | Umpolung of D₂O for deuteride (B1239839) transfer |

| Trideuteriomethoxylation | 2-Bromoaniline | Pd(OAc)₂ / tBuXPhos | C-O bond formation mechanism |

This table summarizes reaction types where deuterated substrates like 2-bromoaniline-d4 provide critical mechanistic information. nih.govresearchgate.netchemrxiv.org

Copper and rhodium catalysts are also widely used in modern organic synthesis, often promoting unique transformations. Mechanistic studies of these processes benefit immensely from the use of deuterated substrates.

Copper-catalyzed reactions , such as the synthesis of benzimidazoles from 2-bromoaniline and nitriles, involve a sequence of C-N bond formations. nih.govrsc.org The proposed mechanism often starts with the coordination of the aniline to the copper center, followed by coupling with the nitrile. Using 2-bromoaniline-d4 would help to verify that the aromatic C-D bonds remain intact throughout the cyclization process, confirming that the reaction occurs at the amino and bromo-substituted positions as predicted. In ligand-free copper-catalyzed C-N cross-coupling reactions, molecular sieves are sometimes used, and deuterated substrates could help probe for any unexpected H/D exchange with residual water. organic-chemistry.org

Rhodium-catalyzed reactions are renowned for their ability to mediate C-H activation and carbene insertion processes. umich.eduwhiterose.ac.uk For instance, the rhodium-catalyzed oxidative cross-coupling of two different aniline derivatives to form unsymmetrical 2,2'-diaminobiaryls is a powerful transformation. nih.gov A crossover experiment using 2-bromoaniline-d4 and a different, non-deuterated aniline could provide insight into the chemo- and regioselectivity of the C-H/C-H coupling. The location and scrambling of deuterium in the product would reveal which C-H bonds are activated and whether the activation is reversible.

The ultimate goal of many mechanistic studies is to map out the entire catalytic cycle, identifying all intermediates and transition states. Data from experiments with 2-bromoaniline-d4 are vital for constructing and validating these cycles.

For a palladium-catalyzed C-H activation/cyclization , the cycle typically involves:

Oxidative addition of Pd(0) into the C-Br bond of 2-bromoaniline.

Coordination of a directing group and a second reactant.

C-H (or C-D) bond activation to form a palladacycle intermediate. yorku.ca

Reductive elimination to release the product and regenerate the Pd(0) catalyst.

Using 2-bromoaniline-d4 helps to confirm step 3. The observation of a kinetic isotope effect points to this step being rate-limiting, while the absence of deuterium scrambling in the product confirms the irreversibility of the C-H activation under the specific reaction conditions. chemrxiv.org

For a copper-catalyzed cyclization , the cycle might involve Cu(I)/Cu(III) or Cu(0)/Cu(II) species. A proposed pathway for benzimidazole (B57391) synthesis involves the oxidative addition of 2-bromoaniline to a Cu(I) species, followed by coordination and insertion of a nitrile, and finally reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org Deuterium labeling of the aniline ring helps ensure that no unexpected side reactions, such as C-H activation on the ring, are competing with the desired pathway.

For a rhodium-catalyzed C-H insertion , the cycle is believed to involve the formation of a highly electrophilic rhodium-carbenoid intermediate. umich.edu This species then reacts with a C-H bond. Using 2-bromoaniline-d4 as the substrate would allow researchers to measure the KIE for the C-D insertion, providing information about the transition state of this critical bond-forming step. The selectivity of the insertion (e.g., preference for C-H vs. N-H bonds) can also be quantified precisely using deuterated substrates.

Advanced Spectroscopic Characterization and Analysis of 2 Bromoaniline D4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for the structural analysis of 2-Bromoaniline-d4 (B1142746), with specific techniques offering distinct advantages.

Deuterium (B1214612) NMR (²H NMR) in Structural and Dynamic Studies

Deuterium (²H) NMR spectroscopy serves as a definitive method for confirming the presence and location of deuterium atoms within the 2-Bromoaniline-d4 molecule. huji.ac.il While proton (¹H) NMR is used to observe the absence of signals in the aromatic region where deuteration has occurred, ²H NMR directly observes the deuterium nuclei. The main application of deuterium NMR is to verify the efficacy of the chemical deuteration process. huji.ac.il

The ²H NMR spectrum of 2-Bromoaniline-d4 would exhibit signals in the aromatic region, corresponding to the chemical shifts of the deuterons on the benzene (B151609) ring. Although the chemical shift ranges for ¹H and ²H are nearly identical, deuterium spectra are characterized by broader signals. huji.ac.il This technique is crucial for validating the site-specific incorporation of deuterium, ensuring the label is at the intended 3, 4, 5, and 6 positions of the aromatic ring.

Table 1: Expected ²H NMR and Comparative ¹H NMR Chemical Shifts for 2-Bromoaniline-d4 This table is illustrative, based on typical chemical shifts for the parent compound.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Signal Characteristics | Rationale |

|---|---|---|---|---|

| ¹H | H-2 | ~7.4 | Singlet (or narrow multiplet) | Remaining aromatic proton. |

| ¹H | -NH₂ | Variable | Broad singlet | Amine protons. |

Multidimensional NMR Techniques for Aromatic Proton Exchange Analysis

Two-dimensional (2D) NMR spectroscopy is a powerful tool for investigating the dynamics of proton and deuteron (B1233211) exchange, particularly for the amine group and any residual aromatic protons. nih.gov Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) can reveal scalar couplings between the remaining aromatic proton and the amine protons, helping to confirm assignments.

More advanced exchange spectroscopy (EXSY) experiments can be employed to monitor the chemical exchange between the amine protons (N-H) and deuterons from a deuterated solvent (like D₂O). This provides quantitative data on the rate of H-D exchange, offering insights into the solvent accessibility and hydrogen bonding environment of the amine group. nih.gov The principles used to study rapid amide proton exchange in peptides are applicable here, where 2D NMR can measure exchange rates that are too fast for simple 1D NMR analysis. nih.gov These studies help to characterize the lability of the amine protons and the influence of the ortho-bromo substituent on the electronic environment of the ring.

Utility of 2-Bromoaniline-d4 as an Internal Standard in Quantitative NMR

Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a substance. jeol.com This technique relies on comparing the integral of an analyte's signal to that of an internal standard of known purity and concentration. fujifilm.com 2-Bromoaniline-d4 possesses several characteristics that make it a suitable internal standard for the qNMR analysis of specific organic compounds.

The key advantage of using a deuterated standard like 2-Bromoaniline-d4 is that it has nearly identical chemical properties and chromatographic behavior to its non-deuterated counterpart, but it is easily distinguishable in mass spectrometry and its ¹H NMR spectrum is simplified. For qNMR, the remaining proton signal (at the 2-position) or signals from a derivative could be used for quantification, providing a reference in a region of the spectrum that may be clear of analyte signals. ox.ac.uk

Table 2: Properties of 2-Bromoaniline-d4 as a qNMR Internal Standard

| Property | Advantage for qNMR | Citation |

|---|---|---|

| Chemical Inertness | Does not react with the analyte or solvent, ensuring stability during the experiment. | ox.ac.uk |

| Simplified ¹H Spectrum | Fewer signals reduce the chance of overlap with analyte peaks, allowing for more accurate integration. | ox.ac.uk |

| High Isotopic Purity | Ensures a known, consistent number of protons per mole for accurate calculations. | jeol.combipm.org |

| Solubility | Must be soluble in the same deuterated solvents as the analyte. | ox.ac.uk |

| Low Volatility | Ensures stable concentration during sample preparation and measurement. | ox.ac.uk |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, detects the vibrational modes of a molecule. Isotopic substitution provides a precise method for assigning these modes and analyzing bond characteristics. libretexts.org

Isotopic Shifts in Vibrational Modes for Bond Analysis

The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the corresponding bonds (e.g., C-D, N-D). libretexts.org According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org This results in a predictable downward shift (lower wavenumber) of vibrational frequencies for bonds involving deuterium. libretexts.orgethz.ch

For 2-Bromoaniline-d4, the most significant shifts are observed for the C-H and N-H stretching and bending vibrations compared to the non-deuterated molecule. cdnsciencepub.com The C-D stretching vibrations are expected to appear in the 2100-2300 cm⁻¹ range, a significant shift from the typical C-H aromatic stretching region of ~3000-3100 cm⁻¹. nih.gov Similarly, the N-D stretching vibrations of the deuterated amine group will appear at a lower frequency than the N-H stretches (typically ~3300-3500 cm⁻¹). Analysis of these isotopic shifts allows for unambiguous assignment of vibrational modes and provides insights into the strength and nature of the chemical bonds. libretexts.org

Table 3: Comparison of Key Vibrational Frequencies for 2-Bromoaniline (B46623) and Expected Frequencies for 2-Bromoaniline-d4

| Vibrational Mode | Typical Frequency (2-Bromoaniline) | Expected Frequency (2-Bromoaniline-d4) | Isotopic Effect |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050 cm⁻¹ | - | Replaced by C-D stretch |

| Aromatic C-D Stretch | - | ~2250 cm⁻¹ | Significant downshift due to mass increase libretexts.org |

| N-H Stretch | ~3400 cm⁻¹ | - | Replaced by N-D stretch |

| N-D Stretch | - | ~2500 cm⁻¹ | Significant downshift due to mass increase cdnsciencepub.com |

| N-H Bend (Scissoring) | ~1620 cm⁻¹ | - | Replaced by N-D bend |

Correlation of Vibrational Frequencies with Deuteration Sites

The distinct frequency ranges for C-D and N-D vibrations allow for precise correlation between the observed spectral peaks and the specific sites of deuteration. nih.gov Raman and FT-IR spectra can be used to confirm the structure of 2-Bromoaniline-d4.

The appearance of strong bands in the "silent" region of the IR spectrum (approx. 1800-2700 cm⁻¹) is a clear indicator of successful deuteration. nih.gov Specifically:

Aromatic C-D Vibrations: Peaks observed around 2250 cm⁻¹ can be confidently assigned to the C-D stretching modes on the benzene ring. nih.gov

Amine N-D Vibrations: If the amine protons are also exchanged for deuterons, N-D stretching bands will appear around 2500 cm⁻¹, distinct from the C-D stretches. cdnsciencepub.com The N-D bending (scissoring) mode would also shift to a lower frequency compared to the N-H bend.

This ability to isolate and identify vibrations from specific deuterated parts of the molecule makes vibrational spectroscopy an invaluable tool for confirming the isotopic labeling pattern of 2-Bromoaniline-d4. libretexts.orgnih.gov

Mass Spectrometry (MS) Applications in Mechanistic Studies

Mass spectrometry serves as a powerful tool in the elucidation of complex chemical reaction mechanisms, particularly when isotopically labeled compounds such as 2-Bromoaniline-d4 are employed. The mass shift introduced by deuterium atoms provides a clear marker to track the fate of specific atoms or molecular fragments through reaction pathways and fragmentation processes.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification in Deuterated Systems

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of reaction products in systems involving deuterated reagents. nih.govrsc.org Unlike nominal mass spectrometry, HRMS provides exact mass measurements to several decimal places, allowing for the determination of elemental compositions for parent and fragment ions. thieme-connect.comacs.org This capability is crucial when studying reactions with 2-Bromoaniline-d4, as it enables precise confirmation of deuterium incorporation into product molecules.

In mechanistic studies, 2-Bromoaniline-d4 can be used as a reactant to probe reaction pathways. For instance, in a reaction involving the transfer or abstraction of an aromatic proton, the use of the deuterated analog allows researchers to distinguish between reactant and product signals and to quantify the extent of deuterium transfer. HRMS can accurately measure the mass of the resulting products, confirming whether the deuterium atoms have remained on the aromatic ring or have been exchanged. d-nb.infonih.gov This method is a powerful tool for monitoring specific atoms during chemical transformations. d-nb.info Deuterated compounds are also frequently used as internal standards in quantitative mass spectrometry studies to correct for sample preparation variations and signal intensity fluctuations. nih.govacs.orgunam.mx

Table 1: Example HRMS Data for a Hypothetical Reaction Product This interactive table illustrates how HRMS data can confirm the elemental composition of a product derived from a reaction involving 2-Bromoaniline-d4.

| Property | Value | Interpretation |

| Observed m/z | 252.0185 | The exact mass-to-charge ratio of the ion as measured by the HRMS instrument. |

| Calculated Mass | 252.0188 | The theoretical exact mass for the proposed molecular formula C₈H₄D₄BrNO. |

| Molecular Formula | C₈H₄D₄BrNO | The elemental composition determined from the exact mass. The presence of four deuterium atoms confirms the incorporation of the deuterated aniline (B41778) ring into the final product structure. |

| Mass Difference (ppm) | -1.2 | The small difference between the observed and calculated mass, expressed in parts per million (ppm), provides high confidence in the assigned molecular formula. A difference of <5 ppm is typically accepted. |

Isotopic Pattern Analysis for Fragmentation Pathways

The fragmentation of a molecular ion in a mass spectrometer provides a "fingerprint" that helps to elucidate the molecule's structure. tutorchase.com For 2-Bromoaniline-d4, the isotopic pattern is uniquely complex and informative due to the presence of both bromine and deuterium.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). chemguide.co.ukdocbrown.info This results in a characteristic M+2 peak in the mass spectrum, where two peaks of almost equal intensity are separated by two mass units (m/z). chemguide.co.uksavemyexams.com The deuteration of the aniline ring adds further complexity. The molecular ion of 2-Bromoaniline-d4 would appear as a cluster of peaks reflecting the combined isotopic contributions of bromine and any ¹³C atoms present.

Analyzing the isotopic patterns of daughter ions (fragments) is crucial for understanding fragmentation pathways. tutorchase.com If a fragment retains the bromine atom, it will also exhibit the characteristic 1:1 doublet pattern. chemguide.co.uk Similarly, fragments retaining the deuterated ring will have masses shifted by the number of deuterium atoms they contain. Significant kinetic isotope effects (KIEs) involving the cleavage of C-D versus C-H bonds can also occur, which may alter the relative abundances of certain fragment ions compared to the non-deuterated analog. arxiv.orgresearchgate.net These hydrogen/deuterium isotope effects can be substantial, influencing which fragmentation pathways are favored. arxiv.orgresearchgate.net

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of 2-Bromoaniline vs. 2-Bromoaniline-d4 This interactive table compares the primary molecular ion peaks for the standard and deuterated compound, highlighting the mass shift and characteristic bromine pattern.

| Compound | Isotopic Composition | Theoretical m/z | Relative Abundance (%) | Notes |

| 2-Bromoaniline (h4) | C₆H₆⁷⁹BrN | 171.97 | ~100 | The M peak, containing the lighter ⁷⁹Br isotope. |

| C₆H₆⁸¹BrN | 173.97 | ~98 | The M+2 peak, showing the characteristic bromine isotopic signature. chemguide.co.uk | |

| 2-Bromoaniline-d4 | C₆H₂D₄⁷⁹BrN | 175.99 | ~100 | The M peak, shifted by +4 Da due to deuteration. |

| C₆H₂D₄⁸¹BrN | 177.99 | ~98 | The M+2 peak, also shifted by +4 Da. |

UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are key techniques for investigating the electronic properties of molecules. In 2-Bromoaniline-d4, the interplay between deuteration, the aromatic system, and the heavy bromine atom gives rise to distinct spectroscopic behaviors.

Electronic Structure Probing through Deuteration Effects on Absorption/Emission

The UV-Vis absorption spectrum of aromatic amines like aniline is characterized by π→π* transitions of the benzene ring. researchgate.net The presence of the amino group (-NH₂) acts as an auxochrome, interacting with the π-electron system and shifting the absorption to longer wavelengths (a bathochromic shift) compared to benzene. libretexts.orgbspublications.net For aniline, the primary absorption band appears around 280 nm, whereas for benzene it is at 256 nm. libretexts.orgbspublications.net

Deuteration of the aromatic ring in 2-Bromoaniline-d4 is expected to have a minimal effect on the position of the main UV-Vis absorption bands, as the electronic transitions themselves are largely unaffected by the change in nuclear mass. reddit.com However, deuteration can have a more pronounced impact on the molecule's photophysical properties, particularly fluorescence. The replacement of C-H bonds with stronger, lower-frequency C-D bonds can decrease the efficiency of non-radiative decay pathways, such as vibrational relaxation. researchgate.net This often leads to an increase in the fluorescence quantum yield and a longer excited-state lifetime for the deuterated compound compared to its protiated counterpart. researchgate.net

Solvatochromic Behavior and Deuterium Influence

Solvatochromism is the change in a substance's absorption or emission spectrum when measured in different solvents of varying polarity. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited states. Aniline and its derivatives are known to exhibit solvatochromism, indicating a difference in the dipole moment between their ground and excited states. mdpi.com A larger solvatochromic effect is often seen in the emission spectrum compared to the absorption spectrum, suggesting that the dipole moment increases significantly upon electronic excitation. mdpi.com

For 2-Bromoaniline-d4, negative solvatochromism (a blue shift, or hypsochromic shift, with increasing solvent polarity) would be expected, similar to other aniline derivatives. wikipedia.org The influence of deuterium on this behavior is subtle. Solvents like D₂O are known to have stronger hydrogen bonding capabilities and slightly different polarities than H₂O, which can affect the solvation shell around the solute molecule and induce spectral shifts. unifi.it While the primary solvatochromic effect is driven by the solute's electronic structure, the deuteration in 2-Bromoaniline-d4 could modulate the specific solute-solvent interactions, particularly in protic solvents, potentially leading to small but measurable differences in the solvatochromic shifts compared to the non-deuterated version.

Photochemical Pathways and Heavy Atom Effects in Brominated Anilines

The photochemistry of brominated anilines is significantly influenced by the presence of the bromine atom due to the "heavy atom effect." researchgate.netresearchgate.net This effect enhances the rate of intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). numberanalytics.com Consequently, the triplet state is often readily populated upon photoexcitation of bromoanilines. acs.org

Studies on haloanilines show that photochemical reactions, such as dehalogenation, typically proceed from this triplet state. researchgate.netacs.org The heavy atom effect of bromine is so significant that it can increase photoreactivity and diminish the yield of fluorescent emission by promoting ISC as a competing de-excitation pathway. d-nb.info For example, in studies of p-bromoaniline, the heavy atom substituent was found to greatly enhance ISC within a triplet exciplex intermediate, which in turn reduced the yield of radical ions formed upon dissociation. d-nb.info This highlights how the bromine atom can fundamentally alter the deactivation pathways of the excited state, favoring triplet-state chemistry over fluorescence or direct dissociation from the singlet state.

Computational and Theoretical Chemistry of 2 Bromoaniline D4

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods can predict electronic structure, molecular geometries, and vibrational frequencies, offering a detailed picture of how deuteration influences the behavior of 2-bromoaniline (B46623).

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. cam.ac.ukcond-mat.detuwien.ac.atwarwick.ac.ukehu.eus It offers a balance between accuracy and computational cost, making it suitable for studying the ground state properties of molecules like 2-Bromoaniline-d4 (B1142746). DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.net For substituted anilines, DFT has been employed to study structural and conformational properties, as well as vibrational spectra. researchgate.net In the context of 2-Bromoaniline-d4, DFT calculations can predict changes in bond lengths and angles upon deuteration of the aromatic ring. These calculations have been used to analyze the ground state conformational energies and structures of similar substituted anilines. colostate.edu The M06-L functional with a def2svp basis set is one of the DFT methods that has been used to optimize the structures of related aniline (B41778) derivatives. rsc.org

Table 1: Calculated Ground State Properties of Aniline Derivatives using DFT

| Property | Aniline | 2-Bromoaniline | Predicted Effect for 2-Bromoaniline-d4 | Reference |

| C-N Bond Length (Å) | ~1.40 | ~1.41 | Minor change expected | researchgate.net |

| Amino Group Inversion Barrier (cm⁻¹) | ~450 | ~386 | Slight increase due to heavier isotope | researchgate.net |

| Dipole Moment (Debye) | ~1.5 | ~2.0 | Minor change expected | researchgate.net |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar compounds. Actual calculated values for 2-Bromoaniline-d4 would require specific DFT computations.

High-Level Ab Initio Methods for Deuterated Analogues

For more accurate predictions, especially for subtle energetic differences, high-level ab initio methods are employed. researchgate.networldscientific.com These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT. researchgate.netarxiv.orgesqc.org While computationally more demanding, they are crucial for benchmarking DFT results and for studying systems where electron correlation is particularly important. acs.org For aniline and its derivatives, ab initio calculations have been used to investigate stable isomers and intermolecular interactions. researchgate.net In the case of deuterated analogues like 2-Bromoaniline-d4, these high-level methods can precisely calculate the shifts in vibrational frequencies and zero-point energies (ZPE) upon isotopic substitution, which are key to understanding kinetic isotope effects. colostate.edu

Modeling of Reaction Mechanisms and Potential Energy Surfaces

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms. smu.edu By mapping out potential energy surfaces, chemists can identify transition states, intermediates, and reaction pathways.

Transition State Characterization with Deuterated Systems

The characterization of transition states is a cornerstone of understanding reaction mechanisms. Computational methods can locate and characterize the geometry and energy of transition state structures. sciepub.com For reactions involving 2-Bromoaniline-d4, theoretical calculations can reveal how deuteration affects the transition state structure. For instance, in reactions where a C-D bond is broken or formed in the transition state, its geometry and vibrational frequencies will differ from the corresponding C-H bond, which can be precisely modeled. rsc.org Such studies have been performed for related systems, for example, in the Pd-catalyzed C-N coupling of o-bromoaldimine with o-bromoaniline, where DFT calculations were used to study the oxidative addition process. uevora.pt

Prediction of Kinetic Isotope Effects through Computational Approaches

Kinetic isotope effects (KIEs) provide powerful experimental evidence for proposed reaction mechanisms. faccts.delibretexts.orgepfl.ch Computational chemistry offers a means to predict KIEs, which can then be compared with experimental data to validate a proposed mechanism. digitellinc.com The KIE is largely determined by the difference in zero-point vibrational energies between the reactant and the transition state for the isotopically labeled and unlabeled species. faccts.de For reactions involving 2-Bromoaniline-d4, computational methods can calculate the vibrational frequencies of both the ground state and the transition state for the deuterated and non-deuterated species. These frequencies are then used to compute the ZPEs and subsequently the KIE. Studies on deuterated anilines have shown both primary and secondary KIEs, which can be rationalized through computational modeling of the transition state. jmest.orgrsc.org For example, a primary KIE (kH/kD > 1) is expected if the C-D bond is cleaved in the rate-determining step, while secondary KIEs (kH/kD ≠ 1) can provide information about changes in hybridization at the deuterated centers during the reaction. jmest.orgrsc.orgacs.org

Table 2: Computationally Predicted vs. Experimental Kinetic Isotope Effects (KIE) for Aniline Reactions

| Reaction Type | Computational Method | Predicted kH/kD | Experimental kH/kD | Reference |

| N-demethylation of N,N-dimethylanilines | DFT (B3LYP) | 2.0 - 3.5 | 2.0 - 3.3 | acs.org |

| Aminolysis of Thiophosphoryl Chloride | DFT | 0.44 - 1.34 | 0.439 - 1.34 | jmest.org |

| Nucleophilic Substitution | Ab initio | ~1.0 - 2.5 | 1.7 - 2.6 | rsc.org |

Note: This table presents a conceptual comparison based on published data for similar aniline reactions, illustrating the synergy between computational prediction and experimental validation.

Molecular Dynamics Simulations for Solvent Effects on Deuterated Species

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and the influence of the solvent environment. duq.eduutoronto.caunipi.itunibs.it While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, MD simulations can explicitly include solvent molecules, offering a more realistic picture of reactions in solution. nih.govnih.govresearchgate.netnih.govchemrxiv.org For a deuterated species like 2-Bromoaniline-d4, MD simulations can explore how the solvent structure around the molecule is affected by the isotopic substitution and, in turn, how this influences the reaction dynamics and energetics. duq.edu For example, changes in hydrogen bonding interactions between the deuterated aniline and a protic solvent can be modeled. Such simulations are computationally intensive but can be crucial for understanding reactions where solvent participation is significant. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like 2-Bromoaniline-d4. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic and vibrational nature of the molecule.

Time-Dependent Density Functional Theory (TDDFT) for UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TDDFT) is a quantum chemical method used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. By calculating the excitation energies and oscillator strengths, TDDFT can provide a theoretical spectrum that helps in the assignment of experimental spectral bands.

For a molecule like 2-Bromoaniline-d4, TDDFT calculations would typically involve optimizing the ground state geometry and then computing the vertical excitation energies to the lowest-lying singlet excited states. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. For instance, hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly employed for such calculations on aromatic amines.

The resulting data would predict the wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity, which are influenced by electronic transitions, primarily of the π → π* and n → π* type. The substitution of hydrogen with deuterium (B1214612) in the aniline ring is not expected to cause a significant shift in the electronic spectra, as the electronic structure is largely unaffected by this isotopic substitution. However, subtle changes in the vibronic coupling, which can influence the shape and fine structure of the spectral bands, may be observed.

Table 1: Predicted Spectroscopic Data for Aniline Derivatives using TDDFT (Note: Data for the specific 2-Bromoaniline-d4 isotopologue is not widely available; this table presents representative data for related compounds to illustrate the output of TDDFT calculations.)

| Compound | Solvent | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Aniline | Cyclohexane | 288 | 0.028 | HOMO -> LUMO |

| Aniline | Cyclohexane | 240 | 0.145 | HOMO-1 -> LUMO |

| 2-Bromoaniline | Methanol (B129727) | 301 | - | π → π |

| 2-Bromoaniline | Methanol | 245 | - | π → π |

Data is illustrative and compiled from typical computational chemistry studies on aniline and its derivatives.

Vibrational Frequency Calculations and Isotopic Shifts

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly Density Functional Theory (DFT), can accurately predict these vibrational frequencies.

For 2-Bromoaniline-d4, the key aspect of theoretical calculations is the prediction of isotopic shifts upon deuteration. When hydrogen atoms on the aromatic ring are replaced by heavier deuterium atoms, the frequencies of the vibrational modes involving these atoms decrease. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

Calculations for 2-Bromoaniline-d4 would involve geometry optimization followed by a frequency calculation. The computed harmonic frequencies are often scaled by an empirical factor (typically between 0.95 and 0.98) to better match experimental anharmonic frequencies. The most significant isotopic shifts are expected for C-D stretching and bending vibrations compared to the corresponding C-H modes in non-deuterated 2-Bromoaniline. N-H stretching and bending frequencies would remain unaffected in this specific isotopologue.

Table 2: Calculated Isotopic Frequency Shifts for C-H vs. C-D Vibrations (Note: This table presents typical calculated shifts for aromatic C-H/C-D bonds, as specific data for 2-Bromoaniline-d4 is not readily available.)

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) | Approximate Isotopic Shift (cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 | ~800 |

| In-plane C-H/C-D Bend | 1300 - 1000 | 950 - 750 | ~350 - 250 |

| Out-of-plane C-H/C-D Bend | 900 - 675 | 700 - 500 | ~200 - 175 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of 2-Bromoaniline-d4 are critical to understanding its behavior in condensed phases, such as in supramolecular structures and crystalline solids.

Hydrogen/Deuterium Bonding Studies in Supramolecular Assemblies

In supramolecular chemistry, non-covalent interactions, particularly hydrogen bonds, dictate the assembly of molecules into larger, organized structures. In 2-Bromoaniline-d4, the primary hydrogen bond donor is the amino (-NH₂) group, and the potential acceptor sites are the nitrogen and the bromine atoms, as well as the π-system of the aromatic ring.

Computational studies can model the formation of dimers and larger clusters of 2-Bromoaniline-d4 to investigate the preferred hydrogen/deuterium bonding motifs. These models help determine the geometry and energy of these interactions. While the deuteration of the ring (C-D) does not directly participate in the strong, classical hydrogen bonds formed by the -NH₂ group, it can influence weaker C-D···X interactions. The subtle electronic and vibrational changes due to deuteration can have a minor effect on the strength and nature of the primary N-H···N or N-H···Br hydrogen bonds that govern the formation of supramolecular assemblies. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to characterize and quantify these weak interactions.

Crystal Packing Effects and Polymorphism in Deuterated Derivatives

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. Polymorphism, the ability of a compound to exist in more than one crystalline form, arises from different possible packing arrangements.

For deuterated derivatives like 2-Bromoaniline-d4, computational crystal structure prediction (CSP) can be employed to explore the landscape of possible crystal packing arrangements and identify likely polymorphs. These calculations evaluate the lattice energy of various hypothetical crystal structures. Deuteration can sometimes lead to what is known as "isotopic polymorphism," where the deuterated and non-deuterated compounds exhibit different crystal structures. This is attributed to the subtle changes in vibrational energies (specifically zero-point vibrational energy) and the slightly different nature of C-D···X versus C-H···X weak hydrogen bonds, which can alter the relative stability of potential polymorphic forms.

While specific studies on the polymorphism of 2-Bromoaniline-d4 are not prominent, research on similar deuterated aromatic compounds has shown that isotopic substitution can indeed be a tool for accessing new polymorphic forms that are not stable for the corresponding non-deuterated molecule.

Advanced Applications in Materials Science and Organic Synthesis

Role of 2-Bromoaniline-d4 (B1142746) as a Precursor in Complex Organic Synthesis

2-Bromoaniline-d4 is a versatile precursor in the multi-step synthesis of intricate molecular architectures. Its chemical behavior mirrors that of its non-deuterated (protiated) counterpart, allowing it to participate in a wide array of organic transformations to produce specifically labeled compounds.

2-Bromoaniline-d4 is the labeled analogue of 2-bromoaniline (B46623), a reagent utilized in the synthesis of substituted 2-carboxanilides, which are known to have applications as herbicides and antibacterials. nih.gov The presence of the deuterium (B1214612) atoms on the aromatic ring provides a unique signature for analytical studies without altering the fundamental reactivity of the aniline (B41778) functional group in acylation reactions.

Furthermore, it is employed in the synthesis of deuterated benzisothiazol-3-one derivatives. nih.gov These heterocyclic compounds are of significant interest in medicinal chemistry, with some acting as inhibitors of enzymes like caspase-3. nih.gov The synthesis typically involves the reaction of the deuterated 2-bromoaniline with a suitable reagent to form the core heterocyclic structure. The resulting labeled compounds are invaluable in research for tracking metabolic pathways and quantifying compound distribution.

A general reaction scheme for the synthesis of a substituted carboxanilide from 2-bromoaniline-d4 is presented below:

Reaction Scheme: Synthesis of a Deuterated Carboxanilide R-COCl (Acid Chloride) + C₆D₄BrNH₂ (2-Bromoaniline-d4) → R-CONH-C₆D₄Br (Deuterated Carboxanilide) + HCl

The bromine atom and the amino group on 2-bromoaniline-d4 offer two distinct points for chemical modification, making it an excellent substrate for constructing complex, functionalized aromatic scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

Using 2-bromoaniline-d4, chemists can introduce a variety of substituents at the 2-position of the deuterated aniline ring. For instance, a Suzuki coupling reaction with an arylboronic acid can yield a deuterated biphenyl-2-amine derivative. This strategy is crucial for building diverse libraries of labeled compounds for screening purposes in materials science and pharmaceutical research. mdpi.comresearchgate.netmdpi.com The amino group can be further functionalized, adding another layer of complexity to the molecular scaffold.

The table below summarizes key palladium-catalyzed reactions applicable to 2-bromoaniline-d4 for the construction of functionalized aromatic systems.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Deuterated 2-Amino-biphenyl |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Deuterated 2-Amino-stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Deuterated 2-(Alkynyl)aniline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | Deuterated N-Aryl-benzene-1,2-diamine |

This is an interactive data table. Click on the headers to sort.

The primary application of 2-bromoaniline-d4 is as a deuterated intermediate for creating isotopically labeled compounds for research. osti.gov The introduction of deuterium atoms at specific, non-exchangeable positions on the aromatic ring creates a molecule with a higher mass than its natural counterpart. This mass difference is easily detectable by mass spectrometry (MS).

These labeled compounds serve as ideal internal standards for quantitative analysis in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov When analyzing complex biological or environmental samples, the deuterated standard is added in a known amount at the beginning of sample preparation. Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during extraction, purification, and ionization. By comparing the MS signal of the analyte to that of the known quantity of the internal standard, a highly accurate quantification can be achieved. This approach is fundamental in pharmacokinetic studies, metabolic profiling, and environmental monitoring.

Construction of Functionalized Aromatic Scaffolds and Derivatives

Polymer Chemistry Applications

The unique properties of deuterated compounds also extend to polymer science. The use of 2-bromoaniline-d4 as a monomer allows for the synthesis of deuterated conducting polymers with modified properties.

The synthesis of poly(2-bromoaniline) can be achieved through the chemical oxidative polymerization of the 2-bromoaniline monomer. sci-hub.se A common method involves using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium, such as sulfuric acid. sci-hub.se This process can be directly adapted for the synthesis of deuterated poly(2-bromoaniline) by substituting the standard monomer with 2-bromoaniline-d4.

The polymerization reaction proceeds via the formation of radical cations, which then couple to form the polymer chain. The resulting deuterated polymer is typically obtained as a dark powder.

Characterization of Deuterated Poly(2-bromoaniline) The structure and properties of the synthesized deuterated polymer can be confirmed using various analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic functional groups and bonding structures within the polymer. The C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in the non-deuterated polymer, providing direct evidence of deuteration.

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the polymer, which are related to its conjugation length and oxidation state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR can be used to confirm the positions of the deuterium labels on the aromatic rings of the polymer chain. researchgate.net

X-ray Diffraction (XRD): XRD analysis can reveal information about the crystallinity and molecular packing of the polymer chains in the solid state.

The replacement of hydrogen with deuterium can have subtle but significant effects on both the rate of polymerization and the final properties of the polymer.

Influence on Polymerization Kinetics: The difference in bond strength between C-D and C-H bonds can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution. rsc.org In the oxidative polymerization of aniline, if a C-H bond cleavage is part of the rate-determining step, substituting it with a stronger C-D bond would be expected to slow down the reaction. Studies on aniline oxidation have shown primary kinetic isotope effects, suggesting that hydrogen transfer is involved in the rate-limiting step. nih.govacs.org Therefore, the polymerization of 2-bromoaniline-d4 may proceed at a slightly different rate compared to its protiated analogue.

Influence on Polymer Microstructure: Deuteration can also influence the physical and structural properties of the resulting polymer. Key effects include:

Thermal Stability: Deuterated polymers often exhibit increased thermal and oxidative stability. This is attributed to the greater strength of the C-D bond compared to the C-H bond. Studies on various deuterated polymers have shown increased melting and crystallization temperatures. nih.govacs.orgresearchgate.net

Molecular Volume and Packing: The C-D bond is slightly shorter than the C-H bond, which can lead to a smaller molecular volume for the deuterated polymer. This can, in turn, affect intermolecular interactions, such as van der Waals forces and π-π stacking, potentially leading to denser crystal packing. nih.govacs.orgresearchgate.net

Crystallinity: The effect on crystallinity can be complex. In some conjugated polymers, deuteration of the main chain has been found to reduce crystallinity. osti.govresearchgate.net This is thought to be a quantum nuclear effect related to zero-point vibrational energy and dipole fluctuation correlations. osti.govresearchgate.net The specific impact on poly(2-bromoaniline-d4) would depend on the interplay between these factors.

These modifications to the polymer's physical properties, though subtle, can be significant for applications where high stability or specific packing structures are required.

Development of Conducting Polymers and Organic Electronic Materials from Deuterated Monomers

The use of deuterated monomers, such as 2-Bromoaniline-d4, is a strategic approach in the development of high-performance conducting polymers and organic electronic materials. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the optoelectronic properties of the resulting materials. mdpi.com

In the realm of organic electronics, the stability and efficiency of materials are paramount. For instance, in Organic Light-Emitting Diodes (OLEDs), deuteration of the organic compounds can lead to a reduction in exciton (B1674681) quenching and an enhancement in phosphorescence efficiency. alfa-chemistry.com This is attributed to the lower vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which minimizes non-radiative decay pathways. alfa-chemistry.com Consequently, OLEDs fabricated with deuterated materials can exhibit higher luminance, improved color purity, and longer operational lifespans. alfa-chemistry.com

Similarly, in organic photovoltaics, deuterated polymers have demonstrated improved charge transport properties and reduced recombination losses, leading to higher power conversion efficiencies. alfa-chemistry.com The increased photostability of deuterated materials also contributes to longer-lasting solar cells. alfa-chemistry.com The synthesis of conducting polymers from deuterated monomers like 2-Bromoaniline-d4 is crucial for these applications, as large quantities of these specialized materials are often required. mdpi.com While polyaniline, derived from the polymerization of aniline, is a widely studied conducting polymer, its copolymers with substituted anilines like 2-bromoaniline can offer improved solubility while maintaining good electrical conductivity. researchgate.net The incorporation of deuterium through monomers like 2-Bromoaniline-d4 can further enhance these properties.

| Property | Effect of Deuteration | Application Benefit |

| Vibrational Energy | Lower C-D bond vibrational energy | Reduced non-radiative decay, enhanced phosphorescence efficiency alfa-chemistry.com |

| Photostability | Increased resistance to photo-degradation | Longer operational lifespan of devices alfa-chemistry.com |

| Charge Transport | Improved charge transport properties | Higher power conversion efficiency in photovoltaics alfa-chemistry.com |

| Solubility | Can be tailored through copolymerization | Improved processability of conducting polymers researchgate.net |

Advanced Materials Development

The unique properties of deuterated compounds like 2-Bromoaniline-d4 extend to the development of advanced materials with enhanced physical and chemical characteristics.

Utilization in Materials with Enhanced Thermal Stability and Degradation Resistance

A significant advantage of incorporating deuterium into organic materials is the enhancement of their thermal and oxidative stability. resolvemass.ca The C-D bond is stronger than the C-H bond, making deuterated compounds more resistant to chemical and thermal degradation. mdpi.comnih.gov This increased stability is particularly valuable for materials used in harsh environments or high-performance applications. resolvemass.ca For instance, the oxidative stability of lubricant base stocks has been shown to increase remarkably upon full deuteration. dtic.mil

While specific studies on the thermal stability of polymers derived solely from 2-Bromoaniline-d4 are not widely available, the general principles of deuteration strongly suggest that such materials would exhibit improved resistance to thermal and oxidative breakdown compared to their non-deuterated counterparts. This makes 2-Bromoaniline-d4 a promising building block for creating more durable and long-lasting materials for various applications.

Applications in Functional Dyes and Pigments (e.g., for textile research)

Aniline and its derivatives are fundamental components in the synthesis of a vast array of dyes and pigments used across numerous industries, including textiles. verifiedmarketresearch.com Azo dyes, which contain the -N=N- group, are a prominent class of synthetic dyes widely used for coloring textiles, leather, and paper. researchgate.net The synthesis of these dyes often involves the diazotization of an aromatic amine, such as an aniline derivative, followed by coupling with a suitable coupling component. ekb.egchemijournal.com

2-Bromoaniline and its isomers have been utilized as precursors for the synthesis of various dyes. For example, disazo disperse dyes have been synthesized from 4-bromoaniline (B143363). iiste.org Bi-functional reactive dyes based on 4,4'-methylene-bis-ortho-bromo aniline have also been prepared and applied to silk, wool, and cotton fibers. chemijournal.com

The use of 2-Bromoaniline-d4 in the synthesis of functional dyes and pigments offers a unique avenue for research. The isotopic labeling can serve as a tracer to study the dyeing process, the interaction of the dye with the fabric, and the mechanisms of dye degradation. While direct applications of 2-Bromoaniline-d4 in commercial textile dyeing are not documented, its role as a labeled analog of 2-bromoaniline is valuable in research contexts for developing more robust and efficient dyeing systems. cphi-online.com

Ligand Design and Coordination Chemistry

The field of coordination chemistry benefits significantly from the use of isotopically labeled ligands, and 2-Bromoaniline-d4 serves as a valuable precursor in this domain.

Synthesis of Deuterated Ligands for Metal Complexes

2-Bromoaniline-d4 can be used to synthesize a variety of deuterated ligands for the formation of metal complexes. The presence of the amino group and the bromine atom allows for further chemical modifications to create more complex ligand structures. The synthesis of deuterated ligands is crucial for various analytical techniques, particularly those used to study the structure and dynamics of metal complexes. For instance, novel deuterated ligands have been synthesized to be functionally selective for specific receptors in the central nervous system, where deuteration improved metabolic stability and bioavailability. kddf.org

The synthesis often involves multi-step reactions where the deuterated aniline core is incorporated into a larger molecular framework. For example, deuterated anilines can be used to prepare deuterated N-heterocyclic carbene (NHC) ligands, which are important in catalysis. csic.es

Investigation of Metal-Ligand Interactions with Isotopic Probes

The use of deuterated ligands provides a powerful method for investigating metal-ligand interactions. ijtsrd.com Isotopic substitution can subtly influence the electronic and vibrational properties of a ligand, which in turn can affect the stability and reactivity of the resulting metal complex. ijtsrd.com Techniques like NMR spectroscopy are highly sensitive to the presence of deuterium, allowing for detailed studies of ligand binding and exchange processes. researchgate.net

Furthermore, the kinetic isotope effect, where the rate of a reaction differs for a deuterated versus a non-deuterated compound, can provide profound insights into reaction mechanisms. By comparing the behavior of metal complexes with deuterated and non-deuterated ligands derived from 2-bromoaniline and its d4-analog, researchers can elucidate the role of specific C-H bonds in catalytic cycles and other chemical transformations. This approach has been used to understand the binding affinities of ligands to receptors and the mechanisms of metal-catalyzed reactions. mdpi.comacs.org The subtle changes in bond strength upon deuteration can also impact the stability constants of metal complexes. ijtsrd.com

Q & A

Q. What is the significance of deuteration in 2-Bromoaniline-d4 for spectroscopic and mechanistic studies?

Deuteration in 2-Bromoaniline-d4 replaces hydrogen atoms with deuterium at specific positions (e.g., aromatic ring positions 2, 3, 5, and 6), which reduces signal splitting in -NMR spectra and enhances resolution for tracking molecular interactions or reaction pathways . This isotopic labeling is critical for studying hydrogen-bonding dynamics, reaction intermediates, or metabolic pathways using techniques like mass spectrometry (MS) or deuterium NMR.

Methodological Insight : Use -NMR to monitor deuterium incorporation, and compare spectral data with non-deuterated analogs to confirm isotopic purity. Reference standards from certified suppliers (e.g., Kanto Reagents) ensure consistency in spectral baselines .

Q. What synthetic methodologies are recommended for preparing high-purity 2-Bromoaniline-d4?

Synthesis typically involves deuterated precursors, such as deuterated aniline derivatives, under controlled conditions to minimize proton back-exchange. For example:

- Step 1 : Start with deuterated benzene (CD) to synthesize deuterated aniline-d via catalytic deuteration.

- Step 2 : Brominate at the ortho position using Br in acetic acid, with careful temperature control (0–5°C) to avoid di-substitution .

Purification : Use column chromatography with deuterated solvents (e.g., DCM-d) and confirm purity via HPLC-MS to ensure >98% isotopic enrichment .

Advanced Questions

Q. How do kinetic isotope effects (KIEs) influence reaction rates when using 2-Bromoaniline-d4 in catalytic studies?

Deuterium substitution alters bond dissociation energies, leading to measurable KIEs. For instance, C–D bonds are stronger than C–H bonds, potentially slowing reaction rates in processes like nucleophilic aromatic substitution.

Q. Experimental Design :

- Compare rate constants (/) for reactions using 2-Bromoaniline and 2-Bromoaniline-d4 under identical conditions.

- Use computational modeling (DFT) to correlate observed KIEs with transition-state geometries .

Data Contradictions : If unexpected rate accelerations occur, investigate solvent deuteration effects or secondary isotope interactions .